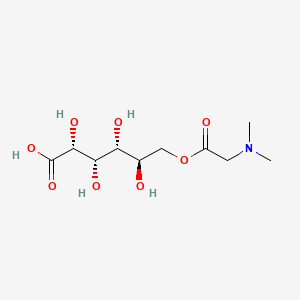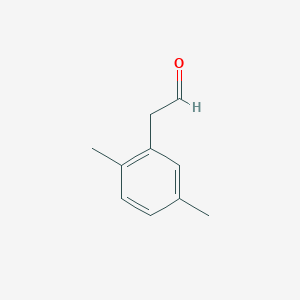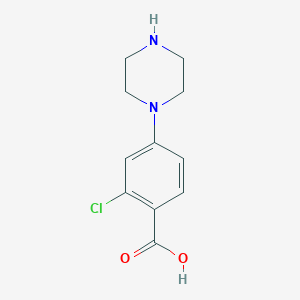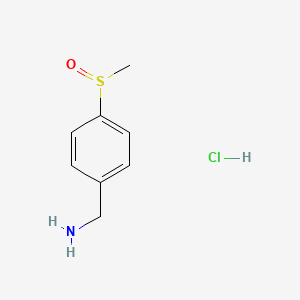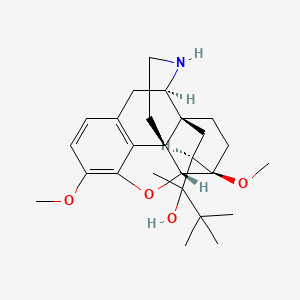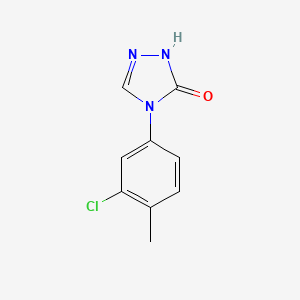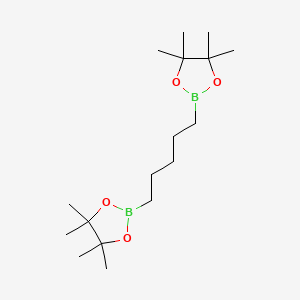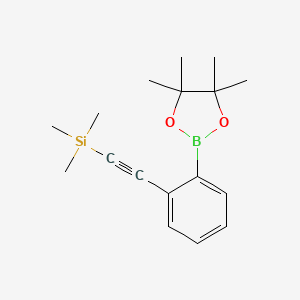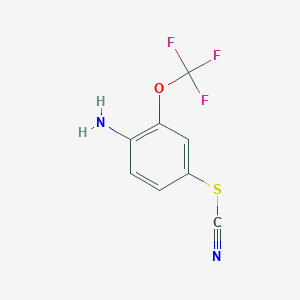
4-Tiocianato-2-(trifluorometoxi)anilina
Descripción general
Descripción
4-Thiocyanato-2-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H5F3N2OS and a molecular weight of 234.19800 g/mol. This compound is characterized by the presence of a thiocyanate group (-SCN) and a trifluoromethoxy group (-O-CF3) attached to an aniline (phenylamine) structure. It is a light yellow solid with applications in scientific research and various industries.
Synthetic Routes and Reaction Conditions:
Nitration and Subsequent Reactions: The synthesis of 4-Thiocyanato-2-(trifluoromethoxy)aniline often begins with the nitration of 2-(trifluoromethoxy)aniline to produce 4-nitro-2-(trifluoromethoxy)aniline. This intermediate is then subjected to thiocyanation to introduce the thiocyanate group.
Thiocyanation: The nitro group in 4-nitro-2-(trifluoromethoxy)aniline is reduced to an amine group, and the resulting compound is treated with thiocyanate salts (e.g., potassium thiocyanate) under acidic conditions to form 4-thiocyanato-2-(trifluoromethoxy)aniline.
Industrial Production Methods: The industrial production of this compound involves large-scale nitration and thiocyanation reactions, often carried out in specialized chemical reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 4-Thiocyanato-2-(trifluoromethoxy)aniline can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to the formation of different aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocyanate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives of the compound.
Reduction Products: Various aniline derivatives.
Substitution Products: Different thiocyanate and amine derivatives.
Aplicaciones Científicas De Investigación
4-Thiocyanato-2-(trifluoromethoxy)aniline is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-Thiocyanato-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. In drug discovery, it may target specific molecular pathways involved in disease processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, altering biochemical pathways.
Proteins: It can bind to specific proteins, affecting their function and interactions.
Comparación Con Compuestos Similares
4-Thiocyanato-2-(trifluoromethoxy)aniline is unique due to its combination of a thiocyanate group and a trifluoromethoxy group on an aniline structure. Similar compounds include:
4-Nitro-2-(trifluoromethoxy)aniline: Lacks the thiocyanate group.
2-(Trifluoromethoxy)aniline: Lacks both the nitro and thiocyanate groups.
4-Thiocyanatoaniline: Lacks the trifluoromethoxy group.
Propiedades
IUPAC Name |
[4-amino-3-(trifluoromethoxy)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-7-3-5(15-4-12)1-2-6(7)13/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDAECHSQMIRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674926 | |
| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-28-2 | |
| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(trifluoromethoxy)phenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


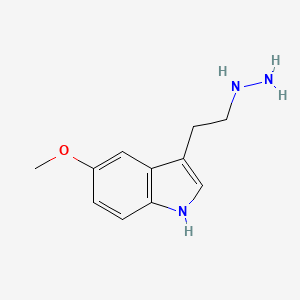
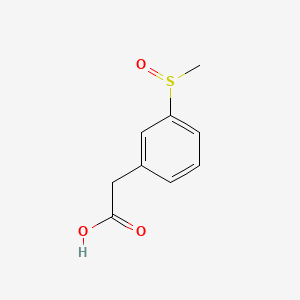
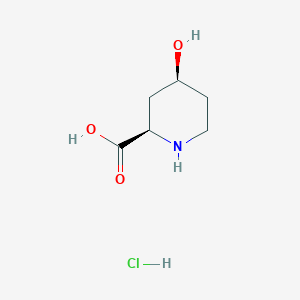

![6-Hydroxyspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1502924.png)
